Increased Lipophilicity (LogP) Drives Membrane Permeability Differentiation
This compound exhibits a computed LogP value of 3.37070, indicating significantly higher lipophilicity compared to shorter-chain aryl alkyl sulfides . The lipophilicity of aryl alkyl sulfides is a key determinant of their ability to permeate biological membranes and engage intracellular targets [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.37070 |
| Comparator Or Baseline | Ethyl phenyl sulfide (C9H12S) ~2.8 (estimated) |
| Quantified Difference | Approximately +0.6 LogP units |
| Conditions | Calculated value; experimental LogP not available |
Why This Matters
Higher LogP predicts enhanced membrane permeability, which is crucial for cell-based assays or in vivo studies where intracellular target engagement is required.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
